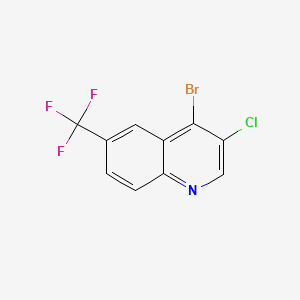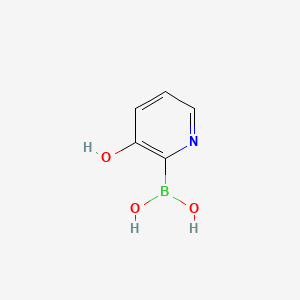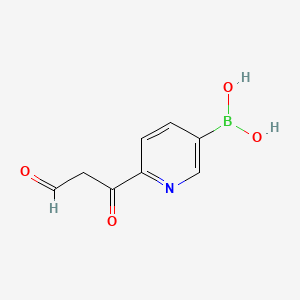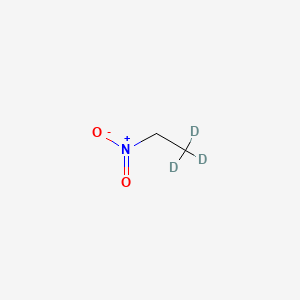
1,1,1-Trideuterio-2-nitroethane
Descripción general
Descripción
“1,1,1-Trideuterio-2-nitroethane” is a variant of nitroethane where three hydrogen atoms are replaced by deuterium . Nitroethane is an organic compound with the chemical formula C2H5NO2 . It is similar to nitromethane and is an oily liquid at standard temperature and pressure . Pure nitroethane is colorless and has a fruity odor .
Synthesis Analysis
Nitroethane can be produced industrially by treating propane with nitric acid at 350–450 °C . This exothermic reaction produces four industrially significant nitroalkanes: nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane . The reaction involves free radicals, such as CH3CH2CH2O, which arise via homolysis of the corresponding nitrite ester . These alkoxy radicals are susceptible to C—C fragmentation reactions, which explains the formation of a mixture of products . Alternatively, nitroethane can be produced by the Victor Meyer reaction of haloethanes such as chloroethane, bromoethane, or iodoethane with silver nitrite in diethyl ether or THF .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trideuterio-2-nitroethane” would be similar to that of nitroethane, with the only difference being the replacement of three hydrogen atoms with deuterium . Nitroethane has a molecular formula of C2H5NO2 .
Chemical Reactions Analysis
Nitroalkanes such as nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane can undergo complex reactions with hydroxide ion in water . These reactions involve kinetically significant intermediates . The deviations from 1st-order kinetics were observed to increase with increasing extent of reaction .
Physical And Chemical Properties Analysis
Nitroethane is a colorless liquid with a slightly sweet odor . It has a boiling point of 114 °C (237 °F) and a melting point of -51 °C . It is slightly soluble in water .
Mecanismo De Acción
Nitroalkanes are hazardous environmental pollutants due to their toxicity and carcinogenic activity . In response to these toxic compounds, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes: nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) . Two types of NMOs have been identified: class I and class II, which differ in structure, catalytic efficiency, and preferred substrates .
Safety and Hazards
Nitroethane is a highly flammable and explosive compound . It can form explosive mixtures in air, and ignition sources should be strictly controlled in its presence . It is harmful if inhaled or swallowed and may cause eye, skin, and respiratory tract irritation . It may also cause central nervous system depression .
Propiedades
IUPAC Name |
1,1,1-trideuterio-2-nitroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSAJNNLRCFZED-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)propyl)pyrrolidin-2-one](/img/structure/B567058.png)
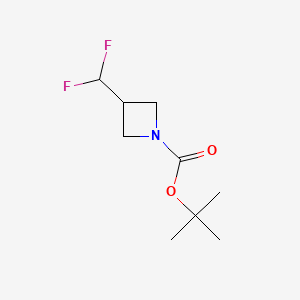
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B567060.png)
![7-Bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B567061.png)

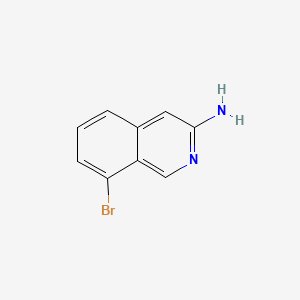
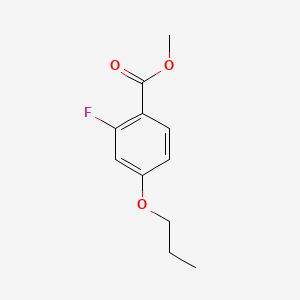

![2-Boc-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B567067.png)
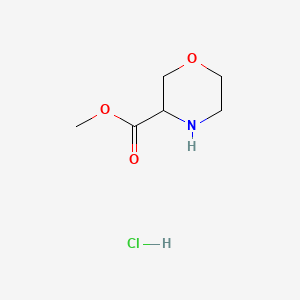
![pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid,tetrahydro-,2-tert-butyl 3a-ethyl ester,(3aR,6aR)-](/img/structure/B567073.png)
